2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Description
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S2/c1-3-6(9(19)15-11-17-16-5(2)20-11)21-10-13-7(12)4-8(18)14-10/h4,6H,3H2,1-2H3,(H,15,17,19)(H3,12,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKTVTLTIYPGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118460 | |
| Record name | 2-[(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354539-72-3 | |
| Record name | 2-[(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354539-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole intermediates. One common method involves the reaction of 4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl sulfanyl with N1-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide under controlled conditions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the C-2 position.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds possess significant antimicrobial properties. The compound has been studied for its ability to inhibit the growth of various bacterial strains. For example, studies have shown that similar pyrimidine derivatives can act as inhibitors of enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR), which is crucial for folate metabolism in bacteria .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds that inhibit folate metabolism can disrupt nucleotide synthesis, a critical pathway in rapidly dividing cancer cells. Preliminary studies have indicated that modifications to the pyrimidine structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly targeting the bifunctional enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD). The compound's ability to bind at the active site of FolD has been characterized through X-ray crystallography, revealing insights into its mechanism of action and providing a basis for further structural modifications to improve potency and selectivity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that changes to the functional groups attached to the pyrimidine and thiadiazole rings can significantly affect biological activity. For instance, variations in substituents can modulate binding affinity to target enzymes, which is essential for developing more effective therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Molecular Formula and Weight
- Target Compound : Estimated molecular formula: C₁₅H₁₈N₆O₂S₂ (exact requires crystallographic validation). Approx. molecular weight: ~394.48 g/mol.
- Comparisons :
- Compound from : C₁₉H₁₈N₃O₃S (MW: 376.43 g/mol).
- Compound from : C₁₈H₁₅FN₄O₂S₂ (MW: 410.46 g/mol).
Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a derivative of thiadiazole and pyrimidine, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molar mass of approximately 360.41 g/mol. The structural features include:
- Pyrimidine ring : Contributes to nucleic acid interactions.
- Thiadiazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
- Sulfanyl group : May enhance the compound's reactivity and biological efficacy.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis, which is critical for cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that derivatives of thiadiazole can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : Certain derivatives have been documented to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell growth .
Cytotoxicity and Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data
Case Studies
Several studies have documented the biological activity of similar compounds with structural similarities to the target compound:
- Study on Thiadiazole Derivatives : A study revealed that thiadiazole derivatives exhibited anti-proliferative activity against multiple tumor types including breast and colon cancers. The most active compound demonstrated an IC50 value of 3.29 µg/mL against HCT116 cells .
- Mechanistic Insights from Docking Studies : Molecular docking studies suggested that such compounds might interact with key proteins involved in cancer progression, including fibroblast stromelysin-1 inhibitors, indicating a potential pathway for therapeutic intervention .
- Synergistic Effects with Other Chemotherapeutics : In vitro studies suggested that combining this compound with traditional chemotherapeutics could enhance overall efficacy against resistant cancer cell lines, particularly in cases where single-agent therapy fails .
Q & A
Basic Question: What are the key synthetic pathways for synthesizing 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrimidinone core via cyclization of thiourea derivatives with β-keto esters under acidic or basic conditions .
- Step 2: Sulfurylation using reagents like Lawesson’s reagent or disulfide intermediates to introduce the sulfanyl group at the pyrimidinyl position .
- Step 3: Coupling the thiadiazole moiety via nucleophilic substitution or amide bond formation, often requiring anhydrous solvents (e.g., DMF) and catalysts like HOBt/DCC .
Optimization Strategies:
- Monitor reaction progress using TLC or HPLC to identify intermediate stability issues.
- Adjust pH and temperature to minimize side reactions (e.g., hydrolysis of the thiadiazole ring at high temperatures) .
Advanced Question: How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., dihydrofolate reductase or kinases) by analyzing hydrogen bonding and hydrophobic interactions with the pyrimidinyl and thiadiazole groups .
- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole) with biological activity data to prioritize synthetic targets .
- MD Simulations: Assess conformational stability of the butanamide linker in aqueous environments to improve pharmacokinetic properties .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR:
- 1H NMR identifies protons on the pyrimidinyl (δ 6.5–7.5 ppm) and thiadiazole (δ 2.5–3.5 ppm for methyl groups) .
- 13C NMR confirms carbonyl (δ 165–175 ppm) and sulfanyl (δ 40–50 ppm) carbons .
- IR: Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3350 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected ~400–450 Da) and fragmentation patterns .
Advanced Question: How can contradictory bioactivity data across studies be resolved?
Answer:
- Methodological Harmonization: Ensure consistent assay conditions (e.g., cell lines, incubation times) to reduce variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Structural Validation: Confirm compound purity via XRD or 2D-NMR to rule out impurities (e.g., unreacted thiadiazole intermediates) as confounding factors .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers linked to experimental design flaws .
Basic Question: What are the recommended storage conditions to maintain compound stability?
Answer:
- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group .
- Avoid aqueous buffers (e.g., PBS) for long-term storage; use anhydrous DMSO or acetonitrile solutions .
Advanced Question: How can the compound’s mechanism of action be elucidated using in vitro and in silico approaches?
Answer:
- Enzyme Inhibition Assays: Measure activity against targets like thymidylate synthase using fluorometric assays (e.g., loss of fluorescence upon substrate conversion) .
- CRISPR-Cas9 Knockouts: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Pathway Analysis: Integrate RNA-seq data to map downstream effects (e.g., apoptosis markers like caspase-3) .
Basic Question: What solvents and reagents are incompatible with this compound?
Answer:
- Avoid: Strong acids/bases (risk of hydrolyzing the amide bond), peroxides (may oxidize the thiadiazole), and transition metals (e.g., Fe³⁺, which can chelate the sulfanyl group) .
- Compatible Solvents: DCM, DMF, and THF for reactions; methanol for recrystallization .
Advanced Question: How can AI-driven platforms like COMSOL enhance process scale-up for this compound?
Answer:
- Reactor Simulation: Model heat transfer and mixing efficiency to optimize batch synthesis and reduce exothermic side reactions .
- Separation Design: Use AI to predict solvent systems for membrane-based purification of intermediates (e.g., nanofiltration for pyrimidinone isolation) .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and fume hood use due to potential respiratory irritancy .
- Waste Disposal: Neutralize with 10% NaOH before disposal to degrade reactive functional groups .
Advanced Question: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
